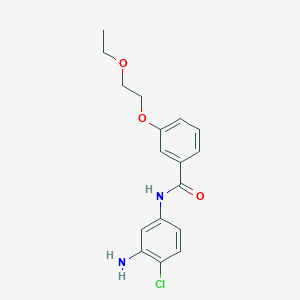
N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide
説明
N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide is a useful research compound. Its molecular formula is C17H19ClN2O3 and its molecular weight is 334.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-Amino-4-chlorophenyl)-3-(2-ethoxyethoxy)-benzamide, with the molecular formula and a molecular weight of approximately 334.80 g/mol, is a synthetic compound belonging to the benzamide class. Its structure includes an amino group, a chlorophenyl moiety, and an ethoxyethoxy substituent, which are significant for its biological activity. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities.
The compound's unique structure allows it to interact with various biological targets. The presence of the amino group suggests potential binding to receptors or enzymes, influencing signal transduction pathways critical for therapeutic effects.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.80 g/mol |
| Functional Groups | Amino group, Chlorine atom, Ethoxyethoxy |
| CAS Number | 1020054-59-4 |
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that benzamide derivatives can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : The compound may inhibit cancer cell proliferation by interacting with specific cellular pathways involved in tumor growth.
- Antiviral Effects : Some studies have shown that benzamide derivatives can enhance intracellular levels of proteins that inhibit viral replication, particularly in the context of Hepatitis B virus (HBV) research.
Case Studies
A notable study investigated the anti-HBV activity of related benzamide derivatives, revealing that modifications to the benzamide structure can significantly enhance antiviral efficacy. The derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide was found to inhibit both wild-type and drug-resistant HBV strains effectively .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:
- Receptor Interaction : The amino group may facilitate binding to various receptors involved in inflammatory responses or cancer progression.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes implicated in disease processes.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Chlorophenyl)-N'-ethylurea | Contains a chlorophenyl group | Urea linkage provides different reactivity |
| N-(3-Aminophenyl)-N'-phenylurea | Similar amine functionality | Urea moiety alters solubility and activity |
| N-(4-Methylphenyl)-N'-phenylurea | Methyl substitution on phenyl | Affects lipophilicity and metabolic stability |
| N-(2-Aminophenyl)-N'-isopropylurea | Isopropyl substitution affects sterics | Different sterics may influence receptor binding |
特性
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-2-22-8-9-23-14-5-3-4-12(10-14)17(21)20-13-6-7-15(18)16(19)11-13/h3-7,10-11H,2,8-9,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOQADJAACMPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















